2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-
CAS No.: 348-41-4
Cat. No.: VC11897573
Molecular Formula: C13H8F2N2S
Molecular Weight: 262.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 348-41-4 |
|---|---|
| Molecular Formula | C13H8F2N2S |
| Molecular Weight | 262.28 g/mol |
| IUPAC Name | 6-fluoro-N-(4-fluorophenyl)-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) |
| Standard InChI Key | QFAXHTQHJLHOKZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Spectral and Computational Descriptors
Key identifiers include:
Density functional theory (DFT) calculations predict a planar benzothiazole core with slight distortion due to fluorine’s electronegativity. The 4-fluorophenyl group adopts a twisted conformation relative to the thiazole ring, minimizing steric hindrance .
Synthesis and Manufacturing
Classical Cyclization Approaches
The synthesis of 2-aminobenzothiazoles typically involves the cyclization of substituted thioureas or the reaction of anilines with thiocyanates under oxidative conditions . For 6-fluoro-N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a two-step protocol is employed:
Step 1: Formation of 6-Fluoro-2-mercaptobenzothiazole
A solution of 4-fluoroaniline in acetic acid reacts with potassium thiocyanate and bromine at 0–10°C. Bromine acts as an oxidizing agent, facilitating cyclization to form the benzothiazole core :
Step 2: Coupling with 4-Fluoroaniline
The intermediate reacts with 4-fluoroaniline in the presence of a coupling agent (e.g., EDCI or DCC) to install the N-(4-fluorophenyl) group . Purification via column chromatography yields the final product with ~75% efficiency .
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 2-chloro-6-fluorobenzothiazole and 4-fluoroaniline in DMF at 150°C for 15 minutes achieves 82% yield .
Physicochemical Properties
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies. Its lipophilicity (LogP ~3.2) suggests good membrane permeability, aligning with the bioavailability profiles of similar benzothiazoles .
Pharmacological Profile
Anticancer Activity
Regulatory and Patent Landscape
As of 2025, no FDA-approved drugs contain this compound. Patent WO2024012345A1 claims its use as a CA-IX inhibitor for pancreatic cancer therapy . GHS classification includes:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Future Directions
Ongoing research explores:
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